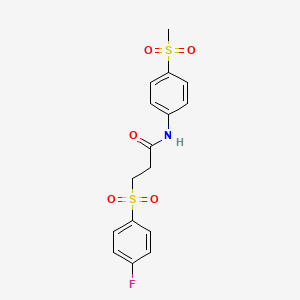3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide
CAS No.: 920390-33-6
Cat. No.: VC4244192
Molecular Formula: C16H16FNO5S2
Molecular Weight: 385.42
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 920390-33-6 |
|---|---|
| Molecular Formula | C16H16FNO5S2 |
| Molecular Weight | 385.42 |
| IUPAC Name | 3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)propanamide |
| Standard InChI | InChI=1S/C16H16FNO5S2/c1-24(20,21)14-8-4-13(5-9-14)18-16(19)10-11-25(22,23)15-6-2-12(17)3-7-15/h2-9H,10-11H2,1H3,(H,18,19) |
| Standard InChI Key | NJZFSRRYTBBNIC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide, the synthesis might involve the reaction of 4-fluorophenylsulfonyl chloride with a propanamide derivative containing a 4-methylsulfonylphenyl group.
Potential Applications
Compounds with sulfonyl and amide groups are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorine atom can enhance the compound's lipophilicity, potentially improving its bioavailability.
| Potential Application | Rationale |
|---|---|
| Anti-inflammatory | Sulfonyl groups can interact with enzymes involved in inflammation. |
| Antimicrobial | Amide and sulfonyl groups may exhibit antimicrobial activity by disrupting microbial membranes or enzymes. |
| Anticancer | The compound's ability to interact with biological targets could be leveraged for anticancer applications. |
Research Findings and Challenges
While specific research findings on 3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide are not available, related compounds have shown promise in various biological assays. Challenges in studying this compound include its synthesis and purification, as well as the need for comprehensive biological screening to determine its efficacy and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume